9a-(aminomethyl)-hexahydro-1H-[1,4]oxazino[3,4-c]morpholin-4-one hydrochloride 9a-(aminomethyl)-hexahydro-1H-[1,4]oxazino[3,4-c]morpholin-4-one hydrochloride
Brand Name: Vulcanchem
CAS No.: 2060004-94-4
VCID: VC2611757
InChI: InChI=1S/C8H14N2O3.ClH/c9-4-8-5-12-2-1-10(8)7(11)3-13-6-8;/h1-6,9H2;1H
SMILES: C1COCC2(N1C(=O)COC2)CN.Cl
Molecular Formula: C8H15ClN2O3
Molecular Weight: 222.67 g/mol

9a-(aminomethyl)-hexahydro-1H-[1,4]oxazino[3,4-c]morpholin-4-one hydrochloride

CAS No.: 2060004-94-4

Cat. No.: VC2611757

Molecular Formula: C8H15ClN2O3

Molecular Weight: 222.67 g/mol

* For research use only. Not for human or veterinary use.

9a-(aminomethyl)-hexahydro-1H-[1,4]oxazino[3,4-c]morpholin-4-one hydrochloride - 2060004-94-4

Specification

CAS No. 2060004-94-4
Molecular Formula C8H15ClN2O3
Molecular Weight 222.67 g/mol
IUPAC Name 9a-(aminomethyl)-1,6,7,9-tetrahydro-[1,4]oxazino[3,4-c][1,4]oxazin-4-one;hydrochloride
Standard InChI InChI=1S/C8H14N2O3.ClH/c9-4-8-5-12-2-1-10(8)7(11)3-13-6-8;/h1-6,9H2;1H
Standard InChI Key WBBKSWJQNHKQIN-UHFFFAOYSA-N
SMILES C1COCC2(N1C(=O)COC2)CN.Cl
Canonical SMILES C1COCC2(N1C(=O)COC2)CN.Cl

Introduction

The compound is characterized by specific chemical identifiers that facilitate its tracking and study in scientific literature. These identifiers provide a standardized way to reference the compound across different research contexts and databases. The primary chemical identifiers for this compound are presented in Table 1.

Table 1: Chemical Identifiers of 9a-(aminomethyl)-hexahydro-1H- oxazino[3,4-c]morpholin-4-one hydrochloride

IdentifierValue
CAS Number2060004-94-4
Molecular FormulaC8H15ClN2O3
Molecular Weight222.67 g/mol
Chemical ClassificationHeterocyclic compound, Morpholine derivative, Oxazine derivative

This compound belongs to an important class of heterocyclic structures that incorporate both morpholine and oxazine ring systems. The presence of these structural features is significant because morpholine and oxazine derivatives are widely recognized for their biological activities, including antimicrobial and anticancer properties. The unique structural arrangement in this compound contributes to its reactivity profile and potential interactions with biological systems.

Structural Features and Characteristics

The structural backbone of 9a-(aminomethyl)-hexahydro-1H- oxazino[3,4-c]morpholin-4-one hydrochloride consists of a fused ring system with distinctive functional groups. The hexahydro-1H- oxazino[3,4-c]morpholin-4-one framework provides a rigid scaffold, while the aminomethyl substituent at position 9a introduces a basic functional group that can participate in hydrogen bonding and other intermolecular interactions.

The compound's structure includes several key features that influence its chemical behavior and biological activities:

  • The morpholine component, a six-membered heterocycle containing both oxygen and nitrogen atoms

  • The oxazino moiety, which contains an additional oxygen atom in a heterocyclic arrangement

  • The aminomethyl group at position 9a, which introduces a basic center that can engage in hydrogen bonding and ionic interactions

  • The hydrochloride salt form, which enhances water solubility compared to the free base form

These structural elements collectively determine the compound's physicochemical properties and its potential interactions with biological targets. The presence of multiple heteroatoms (oxygen and nitrogen) provides numerous sites for hydrogen bonding and other non-covalent interactions, which are crucial for biological activity.

Physical and Chemical Properties

Understanding the physical and chemical properties of 9a-(aminomethyl)-hexahydro-1H- oxazino[3,4-c]morpholin-4-one hydrochloride is essential for predicting its behavior in biological systems and developing effective formulation strategies. These properties influence crucial parameters such as solubility, stability, and bioavailability, which are vital considerations in drug development processes.

Reactivity and Stability

The reactivity of 9a-(aminomethyl)-hexahydro-1H- oxazino[3,4-c]morpholin-4-one hydrochloride is primarily determined by its functional groups and heterocyclic structure. The aminomethyl group can participate in nucleophilic reactions, while the heterocyclic oxygen and nitrogen atoms can engage in various chemical interactions, including hydrogen bonding, metal coordination, and acid-base reactions.

Stability considerations for this compound include potential hydrolysis of the morpholin-4-one component under acidic or basic conditions, as well as oxidation of the amine functionality. These stability factors are important considerations for formulation development and storage conditions. The hydrochloride salt form typically provides improved stability compared to the free base, particularly with respect to oxidative degradation.

Synthesis Methodologies

The synthesis of 9a-(aminomethyl)-hexahydro-1H- oxazino[3,4-c]morpholin-4-one hydrochloride represents a challenging endeavor in organic chemistry due to the compound's complex structure. Multiple synthetic approaches have been developed, each with specific advantages and limitations.

General Synthetic Approaches

Structure-Activity Relationships

Understanding the relationship between the structure of 9a-(aminomethyl)-hexahydro-1H- oxazino[3,4-c]morpholin-4-one hydrochloride and its biological activities is crucial for rational drug design and the development of more effective derivatives. Structure-activity relationship (SAR) studies provide insights into which structural features are essential for activity and which can be modified to enhance potency, selectivity, or pharmacokinetic properties.

Key Structural Determinants of Activity

Several structural features of 9a-(aminomethyl)-hexahydro-1H- oxazino[3,4-c]morpholin-4-one hydrochloride are likely to contribute significantly to its biological activities:

Structural Optimization Strategies

Based on the understanding of structure-activity relationships, several strategies can be employed to optimize the properties of 9a-(aminomethyl)-hexahydro-1H- oxazino[3,4-c]morpholin-4-one hydrochloride:

  • Modification of the aminomethyl group to alter basicity, hydrogen-bonding capabilities, or steric properties

  • Introduction of substituents on the heterocyclic rings to modulate electronic properties or introduce additional interaction sites

  • Conformational restriction or flexibility modification to enhance binding to specific targets

  • Isosteric replacement of specific atoms or groups to improve potency, selectivity, or pharmacokinetic properties

These structural optimization strategies aim to enhance the compound's therapeutic potential while addressing potential limitations such as toxicity, poor bioavailability, or undesirable off-target effects.

Research Findings and Future Directions

Current research on 9a-(aminomethyl)-hexahydro-1H- oxazino[3,4-c]morpholin-4-one hydrochloride has revealed promising preliminary findings, while also highlighting areas that require further investigation. The compound's unique structural features and potential biological activities make it an attractive candidate for continued research in medicinal chemistry and drug development.

Current Research Status

Research on this compound is still in relatively early stages, with ongoing investigations focused on fully characterizing its physical properties, biological activities, and mechanism of action. Studies on similar compounds have provided valuable insights, but more specific research on 9a-(aminomethyl)-hexahydro-1H- oxazino[3,4-c]morpholin-4-one hydrochloride is needed to fully understand its therapeutic potential.

Current research efforts include:

  • Optimization of synthetic methods to improve yields and stereoselectivity

  • Detailed characterization of physicochemical properties

  • Screening for biological activities across various therapeutic areas

  • Preliminary investigations of mechanism of action and structure-activity relationships

These research activities are laying the foundation for more advanced studies, including preclinical evaluations and potential clinical development of this compound or its derivatives.

Future Research Directions

Future research on 9a-(aminomethyl)-hexahydro-1H- oxazino[3,4-c]morpholin-4-one hydrochloride is likely to focus on several key areas:

  • Comprehensive biological activity profiling across multiple therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory applications

  • Detailed mechanistic studies to elucidate the molecular basis of observed biological activities

  • Structure-activity relationship studies to guide the design of more potent and selective derivatives

  • Preclinical evaluations, including pharmacokinetic studies, toxicology assessments, and in vivo efficacy studies

  • Development of optimized formulations to enhance bioavailability and targeted delivery

These research directions will help to fully realize the therapeutic potential of this compound and may lead to the development of novel therapeutic agents for various medical conditions.

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